Introduction: Situating N,N-dibutylpyridin-2-amine in Modern Chemistry
Introduction: Situating N,N-dibutylpyridin-2-amine in Modern Chemistry
An In-depth Technical Guide to N,N-dibutylpyridin-2-amine (CAS 50616-08-5)
For Researchers, Scientists, and Drug Development Professionals
N,N-dibutylpyridin-2-amine, with CAS number 50616-08-5, is a substituted pyridin-2-amine that emerges as a compound of significant interest for synthetic and medicinal chemists. The pyridin-2-amine scaffold is a well-established pharmacophore and a privileged ligand structure in transition metal catalysis. The introduction of two n-butyl groups onto the exocyclic nitrogen atom imparts specific steric and electronic properties, enhancing its lipophilicity and influencing its reactivity and coordination behavior.[1]
Substituted pyridin-2-amines are recognized for their ability to act as bidentate chelating ligands, forming stable complexes with a variety of transition metals such as palladium, rhodium, and copper.[1] This characteristic is pivotal in their application in cross-coupling reactions and C-H activation, where the electronic environment and steric hindrance can be finely tuned by the nature of the N-alkyl substituents.[1] While N,N-dibutylpyridin-2-amine itself is not extensively documented as a primary ligand in published literature, its structural motifs suggest significant potential in these areas. More immediately, it serves as a valuable synthetic intermediate. For instance, the related compound, 6-bromo-N,N-dibutylpyridin-2-amine, is a known precursor for the synthesis of allosteric modulators of the cannabinoid CB1 receptor, highlighting the utility of this chemical scaffold in drug discovery.[1]
This guide provides a comprehensive overview of the known and predicted properties of N,N-dibutylpyridin-2-amine, a detailed protocol for its synthesis, an analysis of its spectral characteristics, and essential safety and handling information.
Physicochemical and Spectroscopic Profile
Direct experimental data for N,N-dibutylpyridin-2-amine is scarce in the literature. However, based on its structure and data from analogous compounds, a reliable profile can be predicted.
General and Physicochemical Properties
The compound is known to be a yellow oil and is recommended to be stored under refrigeration (2 to 8 °C) in a dry, sealed container.[2]
| Property | Predicted/Known Value | Source/Basis |
| CAS Number | 50616-08-5 | [1][2] |
| Molecular Formula | C₁₃H₂₂N₂ | [2] |
| Molecular Weight | 206.33 g/mol | [1][2] |
| Appearance | Yellow oil | [2] |
| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | Extrapolated from similar MW tertiary amines and aminopyridines. Tertiary amines lack H-bond donating capacity, lowering their boiling points relative to primary/secondary amines but are still higher than alkanes of similar mass due to polarity.[3][4] |
| Density | Predicted: ~0.94 - 0.96 g/mL | Based on densities of related compounds like dibutylamine (~0.76 g/mL) and substituted pyridines. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Inferred from its nonpolar alkyl chains and aromatic core. |
| Storage | Sealed in dry, Store in refrigerator (2 to 8 °C) | [2] |
Predicted Spectroscopic Data
The following tables summarize the expected spectral characteristics of N,N-dibutylpyridin-2-amine. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for aromatic amines.
¹H NMR (Proton Nuclear Magnetic Resonance) - Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.1 - 8.3 | dd | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the ring nitrogen, leading to significant deshielding. |
| ~7.4 - 7.6 | ddd | 1H | H-4 (Pyridine) | The H-4 proton is typically found in the aromatic region, deshielded by the ring current. |
| ~6.5 - 6.7 | m | 2H | H-3, H-5 (Pyridine) | These protons are generally more shielded compared to H-4 and H-6. |
| ~3.4 - 3.6 | t | 4H | N-CH₂ -(CH₂)₂-CH₃ | The methylene group directly attached to the nitrogen is deshielded by the electron-withdrawing effect of the nitrogen atom.[5][6] |
| ~1.5 - 1.7 | m | 4H | N-CH₂-CH₂ -CH₂-CH₃ | Standard aliphatic region for a methylene group adjacent to another methylene group. |
| ~1.3 - 1.5 | m | 4H | N-(CH₂)₂-CH₂ -CH₃ | Standard aliphatic region for a methylene group. |
| ~0.9 - 1.0 | t | 6H | N-(CH₂)₃-CH₃ | Terminal methyl groups of the butyl chains, typically appearing in the most upfield region. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~158 - 160 | C-2 (Pyridine) | The carbon atom directly bonded to two nitrogen atoms (one endocyclic, one exocyclic) will be the most deshielded carbon of the pyridine ring. |
| ~148 - 150 | C-6 (Pyridine) | The carbon at the 6-position is adjacent to the ring nitrogen and is significantly deshielded. |
| ~137 - 139 | C-4 (Pyridine) | Aromatic CH carbon, typically found in this region for pyridines. |
| ~112 - 114 | C-5 (Pyridine) | Shielded aromatic CH carbon. |
| ~106 - 108 | C-3 (Pyridine) | Shielded aromatic CH carbon. |
| ~50 - 52 | N-CH₂ -(CH₂)₂-CH₃ | The carbon directly attached to the nitrogen is deshielded.[5] |
| ~30 - 32 | N-CH₂-CH₂ -CH₂-CH₃ | Aliphatic methylene carbon. |
| ~20 - 22 | N-(CH₂)₂-CH₂ -CH₃ | Aliphatic methylene carbon. |
| ~13 - 15 | N-(CH₂)₃-CH₃ | Terminal methyl carbon. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the pyridine ring. |
| ~2960 - 2850 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of CH₂, and CH₃ groups in the butyl chains. |
| ~1600 - 1580 | Strong | C=N & C=C Stretch | Aromatic ring stretching vibrations of the pyridine core. |
| ~1470 - 1430 | Medium | C=C Stretch | Aromatic ring stretching vibrations. |
| ~1335 - 1250 | Strong | Aromatic C-N Stretch | Stretching of the bond between the exocyclic nitrogen and the pyridine ring.[3][7] |
| ~1250 - 1020 | Medium | Aliphatic C-N Stretch | Stretching of the bond between the nitrogen and the butyl groups.[3][7] |
| No band ~3500-3300 | N/A | No N-H Stretch | Confirms the tertiary nature of the amine.[3][7][8] |
MS (Mass Spectrometry) - Electron Ionization (EI)
| m/z | Interpretation | Rationale |
| 206 | [M]⁺ (Molecular Ion) | The parent ion corresponding to the molecular weight of C₁₃H₂₂N₂. As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.[5] |
| 163 | [M - C₃H₇]⁺ | Loss of a propyl radical via alpha-cleavage, a dominant fragmentation pathway for amines. |
| 149 | [M - C₄H₉]⁺ | Loss of a butyl radical, another example of alpha-cleavage. |
| 94 | [C₅H₅N₂]⁺ | Pyridin-2-amine cation radical, resulting from cleavage of both N-butyl bonds. |
Synthesis and Reactivity
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and industrially scalable synthesis of N,N-dibutylpyridin-2-amine involves the nucleophilic aromatic substitution (SₙAr) of a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, with dibutylamine. The C-2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This reaction is often facilitated by a base to neutralize the hydrogen halide byproduct and may be accelerated by heat or transition metal catalysis (e.g., Buchwald-Hartwig amination).
A plausible catalyst-free approach, which requires heating, is outlined below.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis from 2-Chloropyridine
This protocol is adapted from general procedures for the amination of 2-halopyridines.
Materials and Equipment:
-
2-Chloropyridine
-
Dibutylamine (at least 2 equivalents)
-
Anhydrous potassium carbonate (optional, as an alternative base)
-
Toluene or DMF (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloropyridine (1.0 eq) and dibutylamine (2.5 eq). The excess dibutylamine acts as both the nucleophile and the base to scavenge the HCl byproduct. Alternatively, use a slight excess of dibutylamine (1.2 eq) and an inorganic base like anhydrous potassium carbonate (2.0 eq). If using a solvent, add anhydrous toluene or DMF.
-
Reaction: Heat the mixture to reflux (typically 110-150 °C, depending on the solvent and reactants) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 2-chloropyridine is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a solvent was used, remove it under reduced pressure. c. Dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane and wash with water to remove the dibutylammonium hydrochloride salt and any excess base. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N,N-dibutylpyridin-2-amine.
Causality in Experimental Choices:
-
Excess Dibutylamine: Using excess dibutylamine serves a dual purpose: it drives the reaction equilibrium towards the product according to Le Châtelier's principle and acts as a base to neutralize the generated HCl, preventing the protonation and deactivation of the nucleophile.
-
Inert Atmosphere: Heating amines in the presence of air can lead to oxidation. An inert atmosphere protects the reactants and product from degradation.
-
Anhydrous Conditions: While not strictly necessary for all SₙAr reactions, anhydrous conditions prevent potential side reactions and are generally good practice, especially if using a strong inorganic base.
General Reactivity
The chemical reactivity of N,N-dibutylpyridin-2-amine is dictated by the pyridine ring and the tertiary amino group.
-
Pyridine Ring: The endocyclic nitrogen makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. However, the strong electron-donating dibutylamino group at the C-2 position counteracts this effect, activating the ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the 3 and 5 positions.
-
Endocyclic Nitrogen: The lone pair on the ring nitrogen is basic and can be protonated or alkylated to form pyridinium salts. It can also coordinate to metal centers.
-
Exocyclic Nitrogen: The lone pair on the exocyclic nitrogen is also basic, but its availability for reaction can be sterically hindered by the two butyl groups.
Applications in Research and Development
The primary utility of N,N-dibutylpyridin-2-amine lies in its role as a versatile building block and a potential ligand in catalysis.
Caption: Key application areas for N,N-dibutylpyridin-2-amine.
-
Synthetic Intermediate: As demonstrated by its brominated analogue, this compound is a valuable precursor for creating more complex molecules.[1] The pyridine core can be further functionalized, making it a key component in the synthesis of novel compounds for pharmaceutical and agrochemical screening.
-
Ligand for Catalysis: The bidentate N,N-chelation potential of the pyridin-2-amine core is well-established.[1] The bulky butyl groups can create a specific steric environment around a coordinated metal center, which can be leveraged to control the regioselectivity or stereoselectivity of a catalytic reaction. This "ligand tuning" is a cornerstone of modern catalyst design.[1]
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is readily available for N,N-dibutylpyridin-2-amine. Therefore, a conservative approach to safety is required, treating the compound with the precautions appropriate for its parent classes: dialkylamines and aminopyridines.
Hazard Assessment:
-
Dibutylamine: Is corrosive, flammable, and toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[9][10][11][12]
-
2-Aminopyridine analogues: Are generally harmful if swallowed or inhaled and can cause skin and serious eye irritation. They are often classified as acute toxins.[13]
Based on these profiles, N,N-dibutylpyridin-2-amine should be considered harmful or toxic by ingestion, inhalation, and skin contact, and is likely to be a skin and eye irritant or corrosive .
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
Refrigerated storage (2-8 °C) is recommended.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]
Spill and Disposal:
-
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,N-dibutylpyridin-2-amine is a tertiary aromatic amine with significant, albeit largely untapped, potential in organic synthesis and materials science. While detailed experimental characterization is lacking in the public domain, its properties can be reliably predicted from its structure. Its role as a synthetic intermediate is clear, providing a lipophilic and sterically defined platform for the construction of more elaborate molecules. The straightforward synthetic accessibility via nucleophilic aromatic substitution further enhances its appeal to researchers. As the demand for novel ligands and complex heterocyclic molecules continues to grow, N,N-dibutylpyridin-2-amine stands out as a valuable and versatile chemical tool awaiting broader application.
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